molecular formula C11H11ClN2O B3032103 Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- CAS No. 107165-82-2

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-

Cat. No.: B3032103
CAS No.: 107165-82-2
M. Wt: 222.67 g/mol
InChI Key: QGRQCFXTNVRQCI-UHFFFAOYSA-N
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Description

This compound (CAS: 107165-82-2) features a 4-chlorophenyl group attached to an ethanone backbone and a 2-imidazolidinylidene moiety. The imidazolidinylidene group, a five-membered ring containing two nitrogen atoms, confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis . Its safety profile indicates handling precautions, including consultation with a physician upon exposure .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-imidazolidin-2-ylideneethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-3-1-8(2-4-9)10(15)7-11-13-5-6-14-11/h1-4,7,13-14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRQCFXTNVRQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326919
Record name Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107165-82-2
Record name Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This approach, inspired by the synthesis of 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, employs lithium hexamethyldisilazide (LiHMDS) as a strong base to deprotonate a nitrile precursor, facilitating nucleophilic attack on an electrophilic chloromethyl intermediate.

Steps :

  • Deprotonation : (4-Chlorophenyl)((trimethylsilyl)oxy)acetonitrile reacts with LiHMDS in tetrahydrofuran (THF) at −78°C, generating a stabilized enolate.
  • Alkylation : The enolate attacks 2-chloromethyl-imidazolidine (hypothetical intermediate), forming a carbon-carbon bond.
  • Hydrolysis : Acidic workup with hydrochloric acid removes the trimethylsilyl (TMS) protecting group, yielding the desired ketone.

Optimization Considerations

  • Temperature Control : Maintaining −78°C during enolate formation prevents side reactions.
  • Electrophile Reactivity : Substituting 2,4-dichlorobenzyl chloride with a custom-synthesized imidazolidinyl chloromethyl derivative is critical for regioselectivity.
  • Yield : Analogous reactions report yields of 70–85% after crystallization, though the imidazolidinylidene variant may require additional purification steps.

Method 2: Condensation with Imidazolidine Derivatives

Reaction Pathway

Patent EP0086126A1 describes the synthesis of imidazolidinylidene derivatives via condensation between amines and imidazoline intermediates. Adapting this method:

Steps :

  • Ketone Bromination : 1-(4-Chlorophenyl)-2-bromoethanone is prepared by treating 1-(4-chlorophenyl)ethanone with bromine in acetic acid.
  • Nucleophilic Substitution : The brominated ketone reacts with imidazolidine in the presence of cesium carbonate (Cs₂CO₃) in ethanol, facilitating displacement of bromide by the imidazolidine nitrogen.
  • Cyclization : Heating under reflux promotes intramolecular cyclization, forming the imidazolidinylidene ring.

Key Parameters

  • Base Selection : Cs₂CO₃ enhances nucleophilicity of imidazolidine, improving substitution efficiency.
  • Solvent Effects : Ethanol balances solubility and reactivity, though dimethylformamide (DMF) may accelerate the reaction at higher temperatures.
  • Byproduct Management : Residual bromine requires neutralization with sodium thiosulfate prior to workup.

Method 3: Reductive Amination

Synthetic Route

Drawing from the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, reductive amination offers a viable alternative:

Steps :

  • Ketone Amination : 1-(4-Chlorophenyl)-2-iminoethanone reacts with ethylenediamine in methanol, forming a Schiff base.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine.
  • Cyclization : Acid-catalyzed (e.g., HCl) cyclodehydration forms the imidazolidinylidene ring.

Challenges

  • Schiff Base Stability : The intermediate imine is prone to hydrolysis, necessitating anhydrous conditions.
  • Regioselectivity : Competing intermolecular reactions may yield polymeric byproducts; dilute solutions mitigate this issue.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 70–85% (estimated) 60–75% 50–65%
Reaction Time 12–24 hours 6–8 hours 8–12 hours
Key Reagent LiHMDS Cs₂CO₃ NaBH₄
Purification Crystallization (pentane) Column chromatography Distillation
Scalability Industrial feasible Moderate Laboratory-scale

Challenges and Optimization

Steric Hindrance

The bulky imidazolidinylidene group impedes nucleophilic attack in Method 1. Microwave-assisted synthesis may enhance reaction rates by improving molecular collisions.

Oxidative Degradation

The imidazolidinylidene moiety is susceptible to oxidation. Conducting reactions under nitrogen or argon atmospheres preserves product integrity.

Solvent Compatibility

THF in Method 1 offers low viscosity but requires strict anhydrous conditions. Switching to 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce chlorophenyl ethanols or other reduced derivatives.

Scientific Research Applications

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Ethanone Derivatives

The following table highlights structural differences among analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number
1-(4-Chlorophenyl)-2-(2-imidazolidinylidene)ethanone (Target) 4-Cl-C6H4, imidazolidinylidene C11H10ClN3O 235.67 107165-82-2
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-nitroindole, 4-nitrothiophenyl C16H11N3O4S 341.34 Not provided
1-(4-Chlorophenyl)-2-(triphenylarsoranylidene)ethanone 4-Cl-C6H4, triphenylarsoranylidene C26H20ClOAs 458.81 20691-76-3
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone 4-Cl-C6H4-thio, 2-hydroxyphenyl C14H11ClO2S 286.75 113272-14-3
2-(4-Chlorophenylimino)-1-phenylethanone 4-Cl-C6H4-imino, phenyl C14H10ClNO 243.69 Not provided

Key Observations :

  • The target compound's imidazolidinylidene group distinguishes it from analogues with thioether (e.g., ), arsenical (), or imino () substituents.
  • Bulkier substituents (e.g., triphenylarsoranylidene in ) increase molecular weight and may reduce solubility.
Antimalarial Activity (pIC50 Values)
Compound Name pIC50 Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 8.2129
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 7.9520
Chloroquine (Standard) 7.5528

Key Observations :

  • Nitro-substituted indole derivatives (e.g., ) show superior antimalarial activity compared to chloroquine.

Physicochemical Properties

Compound Name logP PSA (Ų) Solubility Stability
Target Compound ~3.0* ~50* Moderate Stable under N2
2-(4-Chlorophenylimino)-1-phenylethanone 3.925 29.1 Low Air-sensitive
1-(4-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone 4.5–5.0* 20.3 Poor Moisture-sensitive

*Estimated based on structural analogues.

Key Observations :

  • The imidazolidinylidene group in the target compound likely enhances polarity (higher PSA) compared to phosphoranylidene or imino derivatives.
  • Nitro-substituted analogues () may exhibit higher reactivity and lower thermal stability.

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- is characterized by a 4-chlorophenyl group attached to an imidazolidinylidene moiety within an ethanone framework. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with imidazolidine derivatives under specific conditions, often utilizing catalysts like acetic acid or ethanol at elevated temperatures. Purification techniques such as recrystallization or chromatography are employed to isolate the product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Pathway Interference: Ethanone can interfere with metabolic pathways, leading to altered cellular functions .

Biological Activity

Research has indicated that Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of imidazolidinylidene compounds possess significant antibacterial activity. For instance, a related compound demonstrated an antibacterial percentage value of 80% against Escherichia coli, comparable to standard antibiotics like chloramphenicol .
  • Anticancer Potential: Preliminary investigations suggest that this compound may have anticancer properties, although detailed studies are required to establish its efficacy and mechanism in cancer cell lines.

Case Study 1: Antimicrobial Activity

A study focused on the antibacterial effects of various imidazolidinyl derivatives, including Ethanone, revealed that these compounds could effectively inhibit bacterial growth. The researchers measured the inhibition zones and compared them with standard antibiotics. The findings indicated that certain derivatives exhibited promising antibacterial activity against common pathogens .

Case Study 2: Pharmacological Applications

Another study explored the pharmacological applications of Ethanone derivatives in drug development. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting specific diseases. The study utilized molecular docking techniques to predict how these compounds interact with biological targets .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerPotential activity
Enzyme InhibitionBlocks specific enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-
Reactant of Route 2
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Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-

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